2-(Ethylsulfanyl)ethyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
- This compound is a complex heterocyclic molecule with a long name, so let’s break it down:
- The core structure is a hexahydroquinoline, which consists of a quinoline ring system reduced by six hydrogen atoms.
- The substituents include an ethylsulfanyl group (C₂H₅S) and a 3-fluorophenyl group (C₆H₄F).
- The carboxylate group (COO⁻) is attached to the quinoline ring.
- Overall, this compound combines aromatic, heterocyclic, and functional group features.
- It may have applications in drug discovery, due to its structural complexity and potential biological activity.
Preparation Methods
- Synthetic routes for this compound can involve multi-step processes.
- One approach could be a Suzuki–Miyaura coupling, which involves the reaction of an aryl halide (e.g., 3-fluorophenyl bromide) with an organoboron reagent (e.g., an ethylsulfanylboronic ester) using a palladium catalyst .
- Industrial production methods may vary, but efficient and scalable syntheses are essential.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: Oxidative processes may modify the sulfur or quinoline moieties.
Reduction: Reduction could target the carbonyl group or other functional groups.
Substitution: Substituents can be replaced by nucleophiles.
- Common reagents include boron-based compounds (boronic acids or esters) and transition metal catalysts.
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).
Biological Studies: Explore its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Assess its use in organic electronics or materials design.
Industry: Consider applications in agrochemicals or specialty chemicals.
Mechanism of Action
- The exact mechanism remains to be elucidated.
- Potential molecular targets could include enzymes, receptors, or DNA.
- Pathways involved may relate to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
- Similar compounds might include other hexahydroquinolines or heterocyclic derivatives.
- Highlight its uniqueness, such as specific functional groups or stereochemistry.
Properties
Molecular Formula |
C25H26FNO3S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H26FNO3S2/c1-3-31-11-9-30-25(29)22-15(2)27-19-13-17(21-8-5-10-32-21)14-20(28)24(19)23(22)16-6-4-7-18(26)12-16/h4-8,10,12,17,23,27H,3,9,11,13-14H2,1-2H3 |
InChI Key |
DBWZWWGEUUDLBT-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)F)C(=O)CC(C2)C4=CC=CS4)C |
Origin of Product |
United States |
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